2-(Ethylamino)benzene-1-sulfonamide
Description
Significance of Sulfonamide Scaffolds in Medicinal Chemistry and Materials Science
The sulfonamide group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom, is a cornerstone in the development of therapeutic agents. nih.gov Sulfonamide-based drugs were the first synthetic antibacterial agents to be used systemically and have since been developed to treat a wide range of conditions. wikipedia.orgtandfonline.com Their applications extend beyond antibacterial action to include treatments for allergies, coughs, and fungal and malarial infections. wikipedia.org The versatility of the sulfonamide scaffold is further demonstrated by its presence in non-antimicrobial drugs such as diuretics, anticonvulsants, and some anti-inflammatory drugs. wikipedia.orgekb.eg
In materials science, sulfonamides are utilized as precursors for the synthesis of polymers and other advanced materials. ontosight.ai Their stable and well-tolerated nature in biological systems also makes them valuable as protected intermediates in the synthesis of amines. researchgate.net
Historical Context and Evolution of Benzene (B151609) Sulfonamide Research
The journey of sulfonamide research began in the early 20th century with the discovery of Prontosil, a prodrug that is converted in the body to the active antibacterial agent, sulfanilamide (B372717). wikipedia.orgopenaccesspub.org This breakthrough, which earned Gerhard Domagk a Nobel Prize, marked the dawn of the antibiotic era. imgroupofresearchers.com Early research focused on developing derivatives with improved efficacy and a broader spectrum of activity against various bacterial strains. openaccesspub.org
Over the decades, research has expanded to explore the diverse pharmacological potential of benzene sulfonamide derivatives. tandfonline.com This has led to the development of drugs for a multitude of diseases, including diuretics, hypoglycemic agents, and anticancer therapies. imgroupofresearchers.comnih.gov The evolution of synthetic methodologies has also been a key aspect of this research, with a focus on creating more efficient and safer production processes. researchgate.netajchem-b.com
Rationale for Investigating 2-(Ethylamino)benzene-1-sulfonamide
The specific investigation into 2-(Ethylamino)benzene-1-sulfonamide is driven by its unique structural attributes and the potential for novel applications.
The structure of 2-(Ethylamino)benzene-1-sulfonamide, with an ethylamino group at the ortho position to the sulfonamide group on the benzene ring, presents distinct possibilities for chemical interactions and biological activity. This substitution pattern can influence the molecule's electronic properties, conformation, and ability to bind to biological targets.
Research into analogous structures suggests several potential avenues for investigation. For instance, the substitution on the benzene ring can be a critical determinant of biological activity. nih.gov Studies on related sulfonamides have shown that modifications to the aromatic ring and the amine substituent can lead to compounds with a range of pharmacological effects, including antimicrobial, anti-inflammatory, and even cardiovascular activities. cerradopub.com.brresearchgate.net The ethylamino group, in particular, could play a role in modulating the compound's lipophilicity and its interaction with specific receptor sites.
Scope and Objectives of the Comprehensive Research Outline
The primary objective of this article is to provide a thorough and scientifically accurate overview of 2-(Ethylamino)benzene-1-sulfonamide, based on the available information. The scope is strictly limited to the chemical nature of the compound and its place within the established field of sulfonamide research. This includes:
A detailed examination of its chemical structure and properties.
An exploration of potential synthetic pathways.
A discussion of its potential applications based on the known activities of related compounds.
This research outline aims to lay the groundwork for future investigations into this specific and potentially valuable chemical entity.
Physicochemical Properties of 2-(Ethylamino)benzene-1-sulfonamide
Table of Compounds
Structure
3D Structure
Properties
IUPAC Name |
2-(ethylamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-7-5-3-4-6-8(7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPHFNZKGXIHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethylamino Benzene 1 Sulfonamide and Its Analogues
Retrosynthetic Analysis of 2-(Ethylamino)benzene-1-sulfonamide
A retrosynthetic analysis of 2-(Ethylamino)benzene-1-sulfonamide reveals several plausible disconnection pathways. The primary bonds for disconnection are the sulfonamide N-S bond, the aromatic C-S bond, and the ethylamino C-N bond.
Disconnection of the Sulfonamide (N-S) Bond: This is the most common and direct approach. It suggests that the sulfonamide can be formed by reacting an amine (ammonia) with the corresponding sulfonyl chloride, 2-(ethylamino)benzene-1-sulfonyl chloride . This intermediate is a key target in many synthetic routes.
Disconnection of the Ethylamino (C-N) Bond: This pathway points to the N-alkylation of a primary amine precursor, 2-aminobenzene-1-sulfonamide , using an ethylating agent like ethyl iodide or diethyl sulfate. This approach is viable if the parent aminobenzenesulfonamide is readily accessible.
Disconnection of the Aryl (C-S) Bond: This strategy involves the formation of the C-S bond, for instance, by the chlorosulfonation of N-ethylaniline . However, this reaction often yields a mixture of ortho and para isomers, making purification a significant challenge. A more controlled approach would involve a directed ortho-metalation followed by quenching with a sulfur dioxide equivalent.
These disconnections form the basis for the synthetic routes discussed in the following sections.
Classical Synthetic Routes to Substituted Benzene (B151609) Sulfonamides
Traditional methods for synthesizing benzenesulfonamides have been well-established for over a century and typically rely on robust, multi-step sequences.
Direct Sulfonylation Approaches
Direct sulfonylation involves introducing the sulfonyl group onto a pre-existing substituted benzene ring. In the context of 2-(Ethylamino)benzene-1-sulfonamide, the most direct precursor would be N-ethylaniline. The process involves two main steps:
Chlorosulfonation: The reaction of N-ethylaniline with chlorosulfonic acid. This electrophilic aromatic substitution is challenging to control. The amino group is a strong ortho-, para-director. While the ethyl group provides some steric hindrance, a significant amount of the para-substituted isomer, 4-(ethylamino)benzene-1-sulfonyl chloride, is typically formed alongside the desired ortho-isomer.
Amination: The resulting mixture of sulfonyl chlorides is then reacted with ammonia (B1221849) to form the corresponding sulfonamides, which would require chromatographic separation.
Due to the difficulties in controlling regioselectivity, this route is often less preferred for the synthesis of pure ortho-isomers.
Amination Reactions on Sulfonyl Chlorides
This is the most widely employed and reliable method for constructing the sulfonamide bond. The key is the synthesis of the precursor, 2-(ethylamino)benzene-1-sulfonyl chloride. A common strategy begins with a more easily accessible starting material, such as 2-nitrobenzenesulfonyl chloride. chemicalbook.comchemicalbook.com
The general sequence is as follows:
Preparation of 2-Nitrobenzenesulfonyl Chloride: 2-Nitrochlorobenzene can be converted to 2-nitrobenzenesulfonyl chloride via reaction with chlorosulfonic acid. google.com
Reduction of the Nitro Group: The nitro group of 2-nitrobenzenesulfonyl chloride is reduced to a primary amine. This step must be performed carefully to avoid reaction with the sulfonyl chloride group.
N-Ethylation: The resulting 2-aminobenzene-1-sulfonyl chloride is then selectively N-ethylated. This can be challenging as the sulfonamide nitrogen can also be alkylated.
Amination: The final step is the reaction of the 2-(ethylamino)benzene-1-sulfonyl chloride with ammonia to yield the target compound.
An alternative and often more efficient route involves starting with 2-aminobenzenesulfonamide (B1663422) and performing selective N-alkylation.
| Starting Material | Reagent 1 | Reagent 2 | Conditions | Product | Yield | Ref. |
| 2-Aminobenzenesulfonamide | Ethanol | [(p-Cymene)Ru(2,2'-bpyO)(H2O)] (catalyst), K2CO3 | Toluene, 100°C, 24h | 2-(Ethylamino)benzene-1-sulfonamide | Good | acs.org |
| 2-Nitrobenzenesulfonyl chloride | Benzhydrylamine | Triethylamine | Methylene (B1212753) chloride, 0°C to RT | N-(2-nitrobenzenesulfonyl)benzhydrylamine | N/A | google.com |
| (S)-Proline | 2-Nitrobenzenesulfonyl chloride | Sodium carbonate | THF/Water, 0°C to RT | (S)-N-(2-nitrobenzenesulfonyl)proline | N/A | google.com |
This table presents data for analogous reactions, illustrating typical conditions and reagents for the key transformations.
Advanced Synthetic Strategies for 2-(Ethylamino)benzene-1-sulfonamide
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have led to the development of advanced strategies for sulfonamide synthesis.
One-Pot Multicomponent Reaction Protocols
One-pot reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages by reducing waste, saving time, and simplifying purification. While a specific one-pot synthesis for 2-(Ethylamino)benzene-1-sulfonamide is not widely reported, methodologies for related structures suggest potential pathways.
For instance, a one-pot reductive amidation could be envisioned. This might involve reacting 2-aminobenzenesulfonamide with acetaldehyde (B116499) in the presence of a reducing agent. The reaction would proceed through an in-situ formed imine, which is then immediately reduced to the ethylamine (B1201723) product. Such procedures are increasingly common for the synthesis of N-alkylated amines. mdpi.com
Green Chemistry Principles in Sulfonamide Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. Key developments in the green synthesis of sulfonamides that could be applied to the target molecule include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov For example, the amination of a sulfonyl chloride or the N-alkylation of 2-aminobenzenesulfonamide could be significantly accelerated using a dedicated microwave reactor. rsc.orgarkat-usa.orgeurekaselect.com
Catalyst-Free and Solvent-Free Reactions: Some sulfonamide syntheses can be performed under solvent-free conditions, which minimizes volatile organic compound emissions. Catalyst-free methods, where the reaction proceeds thermally or is promoted by a recyclable reagent, are also gaining traction. researchgate.net
Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a central tenet of green chemistry. The synthesis of sulfonamides in aqueous media has been successfully demonstrated.
| Reaction Type | Starting Materials | Catalyst/Conditions | Green Advantage | Ref. |
| Microwave-assisted Synthesis | 2-Aminobenzamide, Benzyl alcohol | Copper catalyst, Cs2CO3, Microwave, Solvent-free | Reduced reaction time, solvent-free | rsc.org |
| One-pot Synthesis | o-Phenylenediamine, Aldehyde | Bismuth nitrate, Ethanol, Room Temp | Mild conditions, low-toxicity catalyst | rhhz.net |
| Aqueous Synthesis | Amino acids, Tosyl chloride | Na2CO3, Water | Environmentally benign solvent | N/A |
This table showcases examples of green synthetic methodologies applied to the formation of related aromatic amines and amides.
Catalytic Methods for the Formation of Sulfonamide Linkages (e.g., Metal-catalyzed Couplings)
The formation of the sulfonamide bond (C-SO₂-N) is a cornerstone of organic synthesis, and modern catalytic methods have significantly advanced the efficiency and scope of this transformation, moving beyond classical approaches that often require harsh conditions. rsc.orgnih.gov Transition-metal catalysis, in particular, offers mild and versatile pathways for constructing N-aryl sulfonamides like 2-(Ethylamino)benzene-1-sulfonamide.
Palladium, nickel, and copper are the most prominent metals employed for this purpose. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for sulfonamides, although the lower nucleophilicity of sulfonamides compared to amines presents a challenge. princeton.edu A significant development is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates an arylsulfonyl chloride intermediate that can react in a one-pot manner with an amine to furnish the desired sulfonamide. nih.gov This method is noted for its mild conditions and broad functional group tolerance. nih.gov Another palladium-catalyzed approach involves the coupling of aryl iodides with a sulfur dioxide surrogate, which can then be converted to the sulfonamide in a one-pot process. organic-chemistry.org
Copper-catalyzed methods provide a cost-effective alternative to palladium. Recent advancements include a synergetic photoredox and copper catalysis system that synthesizes sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org Another innovative copper-catalyzed strategy enables a one-pot synthesis from unactivated aromatic carboxylic acids and amines through a decarboxylative halosulfonylation process. nih.gov
Nickel catalysis has also emerged as a powerful tool. A photosensitized nickel-catalyzed method facilitates the C-N bond formation between a wide range of sulfonamides and aryl electrophiles, including heteroaryls. princeton.edu Mechanistic studies suggest this reaction may proceed through an energy-transfer mechanism involving a triplet excited Ni(II) complex. princeton.edu
Beyond these, other metals like Ruthenium have been used for transformations on the sulfonamide nitrogen, such as N-methylation using methanol (B129727). organic-chemistry.org These catalytic systems collectively provide a robust toolbox for the synthesis of 2-(Ethylamino)benzene-1-sulfonamide and its analogues, allowing for convergent strategies where the aryl and amine components can be varied independently. nih.gov
Table 1: Overview of Metal-Catalyzed Methods for Sulfonamide Synthesis
| Catalyst System | Reaction Type | Starting Materials | Key Advantages |
|---|---|---|---|
| Palladium | Chlorosulfonylation/Amination | Arylboronic acids, SO₂Cl₂, Amine | Convergent, mild conditions, broad scope. nih.gov |
| Palladium | S-N Coupling | Aryl iodides, DABSO (SO₂ surrogate), Amine | One-pot procedure from aryl halides. organic-chemistry.org |
| Copper | Photoredox/Copper Catalysis | Aryl radical precursors, Amine, SO₂ source | Room temperature, single-step process. acs.org |
| Copper | Decarboxylative Halosulfonylation | Aromatic carboxylic acids, Amine | Uses readily available starting materials. nih.gov |
| Nickel | Photosensitized Cross-Coupling | Aryl halides, Sulfonamide | High efficiency, broad scope for N-aryl sulfonamides. princeton.edu |
| Ruthenium | N-Alkylation | Sulfonamide, Methanol | Specific for N-alkylation, tolerates sensitive groups. organic-chemistry.org |
Optimization of Reaction Parameters and Yields for 2-(Ethylamino)benzene-1-sulfonamide Synthesis
A hypothetical optimization process based on analogous industrial syntheses, such as that for 4-(2-aminoethyl)benzenesulfonamide, would involve a systematic variation of key parameters. google.com
Step 1: Chlorosulfonylation of N-acetyl-2-ethylaniline. The reaction of an N-protected precursor like N-acetyl-2-ethylaniline with chlorosulfonic acid is a critical step.
Reagent Ratio: The molar ratio of chlorosulfonic acid to the aniline (B41778) substrate must be optimized. An excess is typically required, but too large an excess can lead to side reactions and purification challenges.
Temperature: This reaction is highly exothermic and requires careful temperature control, often conducted at low temperatures (e.g., 0-10 °C) to prevent charring and the formation of isomeric impurities.
Solvent: The reaction may be run neat or in a solvent like chloroform (B151607) or dichloromethane (B109758) to aid in temperature control and slurry handling. google.com
Reaction Time: The reaction progress would be monitored (e.g., by TLC or HPLC) to determine the optimal time for completion, balancing conversion with the formation of degradation products.
Step 2: Amination of 2-(N-acetyl-N-ethylamino)benzene-1-sulfonyl chloride. The resulting sulfonyl chloride is then reacted with an ammonia source.
Ammonia Source: Aqueous or gaseous ammonia can be used. The concentration and excess of ammonia are key parameters to ensure complete conversion of the sulfonyl chloride.
Solvent: A two-phase system (e.g., chloroform-water) or a single solvent like methanol might be employed. google.comresearchgate.net The choice of solvent affects reaction rate and product isolation.
Temperature: The amination is typically controlled at a moderate temperature (e.g., 25-50 °C) to ensure a reasonable reaction rate without promoting hydrolysis of the sulfonyl chloride. google.com
Reaction Time: Stirring for several hours (e.g., 3-6 hours) is common to drive the reaction to completion. google.com
Step 3: Hydrolysis (Deprotection). The final step would involve the removal of the N-acetyl protecting group, typically via acid or base-catalyzed hydrolysis, to yield the final product. Optimization here would focus on the choice of acid/base, concentration, temperature, and reaction time to ensure complete deprotection without affecting the sulfonamide group.
Table 2: Hypothetical Optimization Table for the Amination Step
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Monitored Yield (%) |
|---|---|---|---|---|
| 1 | Chloroform | 25 | 5 | 85 |
| 2 | Methanol | 25 | 5 | 82 |
| 3 | Chloroform | 40 | 3 | 90 |
| 4 | Methanol | 40 | 3 | 88 |
| 5 | Chloroform | 50 | 3 | 86 (impurity increase) |
Stereoselective Synthesis of Enantiopure 2-(Ethylamino)benzene-1-sulfonamide Analogues (if applicable)
The parent compound, 2-(Ethylamino)benzene-1-sulfonamide, is achiral and therefore does not exist as enantiomers. However, the principles of stereoselective synthesis are highly relevant for the preparation of its chiral analogues, which could be valuable as pharmacological probes or asymmetric ligands. Chirality in analogues can be introduced in several ways, such as by creating a stereocenter on a substituent or by generating axial chirality (atropisomerism).
Modern catalytic methods have enabled the synthesis of axially chiral sulfonamides, which possess a stereogenic axis due to restricted rotation around a bond, typically an Ar-N or Ar-S bond. A notable example is the palladium-catalyzed atroposelective hydroamination of allenes, which can construct axially chiral sulfonamides with high functional group tolerance and enantioselectivity. acs.orgresearchgate.net This method could be adapted to create analogues of 2-(Ethylamino)benzene-1-sulfonamide where appropriate substitution patterns on the aromatic ring induce rotational restriction.
Another strategy involves the synthesis of chiral sulfinyl compounds, such as sulfinamides, which are related to sulfonamides but have a stereogenic sulfur center. acs.orgnih.gov Asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by a chiral organocatalyst, can produce enantioenriched sulfinate esters. nih.gov These esters are versatile intermediates that can be converted to a variety of other chiral sulfur compounds, including sulfinamides, via nucleophilic substitution at the sulfur atom with inversion of configuration. nih.gov While not a direct synthesis of a sulfonamide, this pathway provides access to closely related chiral structures.
Synthesis of Deuterated and Isotopically Labeled 2-(Ethylamino)benzene-1-sulfonamide for Mechanistic Studies
The synthesis of isotopically labeled versions of 2-(Ethylamino)benzene-1-sulfonamide is crucial for conducting mechanistic studies, pharmacokinetic analyses (ADME), and as internal standards for quantitative mass spectrometry. Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Sulfur-34 (³⁴S) are the most common isotopes incorporated.
There are two primary strategies for isotopic labeling:
Use of Labeled Starting Materials: This is often the most straightforward approach. For deuteration of the aromatic ring, a synthesis could commence from deuterated benzene. Methods for producing deuterated benzene, such as H/D exchange under hydrothermal conditions, have been developed. uwaterloo.ca Similarly, a deuterated ethyl group could be introduced using a labeled ethylating agent (e.g., C₂D₅I). For ¹⁵N labeling, the amination step could be performed using ¹⁵N-labeled ammonia. For ³⁴S labeling, a labeled sulfur dioxide (³⁴SO₂) source or a surrogate like DABSO prepared from it could be used in catalytic S-N coupling reactions. organic-chemistry.org
Late-Stage Isotope Incorporation: This strategy involves introducing the isotope in the final steps of the synthesis. The N-H proton of the sulfonamide and the amine are readily exchangeable with deuterium by simple treatment with a deuterium source like D₂O or MeOD. For deuteration of specific, non-labile C-H bonds, transition-metal-catalyzed C-H activation/deuteration protocols could be employed. Furthermore, recently developed methods allow for the conversion of primary sulfonamides into other functional groups, which can enable isotopic labeling. For instance, an N-heterocyclic carbene (NHC)-catalyzed deamination of primary sulfonamides has been shown to facilitate isotopic labeling. acs.org
The choice of strategy depends on the desired position of the label, the availability of labeled precursors, and the robustness of the molecule to the labeling conditions.
Advanced Spectroscopic and Crystallographic Investigations of 2 Ethylamino Benzene 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. For 2-(Ethylamino)benzene-1-sulfonamide, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments would provide a complete picture of its molecular structure.
Proton (¹H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) NMR Chemical Shift Analysis
Proton (¹H) NMR: The ¹H NMR spectrum of 2-(Ethylamino)benzene-1-sulfonamide would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The proton on the ethylamino group (-NH-) and the protons on the sulfonamide group (-SO₂NH₂) would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts indicating their electronic environment. The carbon atom attached to the sulfonamide group would be the most deshielded. The two carbons of the ethyl group would also show characteristic signals. The expected chemical shift ranges for sulfonamides are between 111 and 161 ppm for aromatic carbons. nih.gov
Nitrogen-15 (¹⁵N) NMR: ¹⁵N NMR, although less common, would be valuable in probing the electronic environment of the two nitrogen atoms in 2-(Ethylamino)benzene-1-sulfonamide. Distinct signals would be expected for the nitrogen of the ethylamino group and the nitrogen of the sulfonamide group, providing insight into the hybridization and bonding of these atoms.
Expected ¹H and ¹³C NMR Data for 2-(Ethylamino)benzene-1-sulfonamide:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.5 - 8.0 | 110 - 150 |
| -NH- (ethylamino) | Variable (broad) | - |
| -CH₂- (ethyl) | 3.0 - 3.5 (quartet) | 35 - 45 |
| -CH₃ (ethyl) | 1.0 - 1.5 (triplet) | 10 - 20 |
| -SO₂NH₂ | Variable (broad) | - |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the methylene and methyl protons of the ethyl group would confirm their connectivity. Correlations between the aromatic protons would help in assigning their specific positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nist.gov This would allow for the definitive assignment of each carbon atom that has attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is crucial for determining the molecule's conformation and stereochemistry.
Mass Spectrometry (MS) in Fragment Analysis and High-Resolution Mass Determination
Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of polar molecules like 2-(Ethylamino)benzene-1-sulfonamide. In positive ion mode, the molecule would be expected to be observed as the protonated molecule, [M+H]⁺. High-resolution ESI-MS would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. Fragmentation induced in the mass spectrometer (MS/MS) would likely involve the loss of the SO₂ group (64 Da), a common fragmentation pathway for aromatic sulfonamides. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Characterization
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be useful for assessing the purity of a sample of 2-(Ethylamino)benzene-1-sulfonamide. The mass spectrum obtained from GC-MS, typically using electron ionization (EI), would show a molecular ion peak and a characteristic fragmentation pattern that could be used for structural confirmation and for the identification of any impurities. The fragmentation of benzenesulfonamide (B165840) under EI conditions has been well-documented and would serve as a reference for interpreting the spectrum of its ethylamino derivative.
Expected Fragmentation in Mass Spectrometry:
| Fragment | Description |
| [M+H]⁺ | Protonated molecule (in ESI-MS) |
| [M]⁺˙ | Molecular ion (in GC-MS) |
| [M-SO₂]⁺˙ | Loss of sulfur dioxide |
| [M-NH₂]⁺ | Loss of the amino group |
| [M-C₂H₅NH]⁺ | Loss of the ethylamino group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) Spectroscopy: The IR spectrum of 2-(Ethylamino)benzene-1-sulfonamide would display characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the ethylamino and sulfonamide groups would appear in the region of 3200-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to be strong and appear around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. nih.gov Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the S=O stretching vibrations are strong in the IR spectrum, the vibrations of the aromatic ring are often more prominent in the Raman spectrum. This can be particularly useful for studying the substitution pattern of the benzene ring.
Expected Vibrational Frequencies (cm⁻¹):
| Vibrational Mode | Expected IR Frequency Range | Expected Raman Frequency Range |
| N-H stretch (amino and sulfonamide) | 3200 - 3500 | 3200 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |
| S=O asymmetric stretch | 1300 - 1350 | Weak |
| S=O symmetric stretch | 1140 - 1160 | Moderate |
| C=C stretch (aromatic) | 1450 - 1600 | Strong |
| S-N stretch | 900 - 940 | Moderate |
X-ray Diffraction (XRD) Crystallography of 2-(Ethylamino)benzene-1-sulfonamide and its Co-crystals
Co-crystals, which are crystalline structures composed of two or more different neutral molecules, are also of significant interest. acs.org The formation of co-crystals can modify the physicochemical properties of a compound. sdu.dknih.gov In the case of sulfonamides, co-crystallization has been explored to create new pharmaceutical-relevant materials. nih.gov
The crystal packing of sulfonamides is heavily influenced by a network of intermolecular interactions, with hydrogen bonding and π-stacking playing crucial roles.
Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) and the ethylamino group (-NHCH₂CH₃) in 2-(Ethylamino)benzene-1-sulfonamide are both potent hydrogen bond donors and acceptors.
Sulfonamide Group Interactions: The sulfonamide moiety is known to form robust hydrogen bonds. The acidic N-H proton can donate to a variety of acceptors, while the two sulfonyl oxygen atoms are strong hydrogen bond acceptors. nih.govresearchgate.net In the crystal structures of many aromatic sulfonamides, a common and dominant hydrogen-bond pattern involves the amino protons forming hydrogen bonds with the sulfonyl oxygens, often resulting in chains or more complex networks. nih.govacs.org For instance, intermolecular N-H···O hydrogen bonds between the sulfonamide groups of adjacent molecules are a recurring motif, leading to the formation of dimers or extended chains. acs.orgresearchgate.netmdpi.com
Ethylamino Group Interactions: The secondary amine of the ethylamino group also participates in hydrogen bonding, acting as a donor (N-H) and potentially as an acceptor through its lone pair of electrons. This group can form hydrogen bonds with the sulfonyl oxygens of neighboring molecules or with the nitrogen atom of another amino group.
The interplay between these different hydrogen bonding possibilities would be a key determinant of the final crystal packing. Studies on a wide range of sulfonamides have revealed various hydrogen-bonding patterns, which can be classified into types such as Dimeric, Zigzag, Helical, and Straight patterns. acs.org
π-Stacking: The benzene ring in 2-(Ethylamino)benzene-1-sulfonamide introduces the possibility of π-π stacking interactions. These non-covalent interactions, occurring between aromatic rings, contribute significantly to the stabilization of the crystal structure. rsc.orgrsc.orgnih.gov The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements. researchgate.net In many benzenesulfonamide derivatives, π-stacking is observed alongside hydrogen bonding, creating a complex and stable three-dimensional architecture. nih.govrsc.org The presence of both strong hydrogen bonds and weaker π-π interactions makes the prediction of the exact packing motif complex, as they are often in competition. rsc.org
A summary of expected intermolecular interactions is provided in the table below.
| Interacting Groups | Type of Interaction | Potential Role in Crystal Packing |
| Sulfonamide N-H and Sulfonyl O | Hydrogen Bond (N-H···O) | Formation of dimers and chains acs.orgresearchgate.net |
| Ethylamino N-H and Sulfonyl O | Hydrogen Bond (N-H···O) | Cross-linking of primary hydrogen-bonded chains |
| Benzene Rings | π-π Stacking | Stabilization of layers or columns rsc.orgresearchgate.net |
| Sulfonamide N-H and Amino N | Hydrogen Bond (N-H···N) | Alternative hydrogen bonding motif |
The molecule 2-(Ethylamino)benzene-1-sulfonamide possesses conformational flexibility primarily around the S-N bond and the C-N bond of the ethylamino group. The conformation adopted in the solid state is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. researchgate.netnih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a substance with left and right circularly polarized light. youtube.comsaschirality.org The most common of these techniques is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light. acs.orgresearchgate.net
These techniques are exclusively applicable to chiral molecules, which are molecules that are non-superimposable on their mirror images. acs.orgcas.cz A molecule and its non-superimposable mirror image are known as enantiomers. Chiroptical spectroscopy is a powerful tool for distinguishing between enantiomers and for determining their absolute configuration and conformational structures. acs.orgsaschirality.org
The compound 2-(Ethylamino)benzene-1-sulfonamide is an achiral molecule. It possesses a plane of symmetry that bisects the benzene ring and the sulfonamide group (assuming free rotation or a symmetric conformation of the ethyl group). As it does not have a chiral center and cannot exist as enantiomers, chiroptical spectroscopy techniques like Circular Dichroism are not applicable for its characterization. It is important to note, however, that chiroptical spectroscopy could be a valuable tool for studying chiral derivatives of this compound or if it were used as a chiral probe to study the aggregation of achiral surfactants. nih.govacs.org
Computational and Theoretical Studies on 2 Ethylamino Benzene 1 Sulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods provide a detailed understanding of the electron distribution and its influence on the molecule's stability and chemical behavior. For sulfonamide derivatives, DFT calculations have been successfully used to reproduce structural parameters and analyze vibrational frequencies. nih.gov
Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. mkjc.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. mkjc.in
In studies of various sulfonamide derivatives, the HOMO-LUMO energy gap has been shown to be a critical parameter in evaluating their biological activity. For instance, in a series of novel 2-thioxopyrimidinone derivatives synthesized from aromatic amines including 4-(2-ethylamino)benzene-1-sulfonamide, the HOMO-LUMO energy gaps were found to be in the range of 3.590–5.167 eV. mkjc.in Lowering this energy gap is often associated with enhanced biological activity due to the facilitated intramolecular charge transfer. mkjc.in In another study on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the calculated HOMO and LUMO energies were used to demonstrate the occurrence of charge transfer within the molecule. nih.gov
Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Sulfonamide Derivatives This table presents data for compounds structurally related to 2-(Ethylamino)benzene-1-sulfonamide to illustrate the typical range of HOMO-LUMO energy gaps.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Compound 22 (N-Benzyl-N-(thiazol-2-yl)benzenesulfonamide) | - | - | 5.805 |
| Compound 21 (Bromo-substituted derivative) | - | - | 6.089 |
| Compound 24 (Fluoro-substituted derivative) | - | - | 6.078 |
| Compound 25 (Nitro-substituted derivative) | - | - | 0.384 |
| Compound 32 (Nitro-substituted derivative) | - | - | 1.187 |
Source: Synthesis of 2-aminothiazole (B372263) sulfonamides as potent biological agents. nih.gov
Electrostatic Potential Surfaces (EPS) and Charge Distribution
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. chemijournal.com In a computational study of 4-[(1H-indol-3-ylmethylene)-amino] benzenesulfonamide (B165840) derivatives, the MEP map revealed that negative electrostatic potential regions were predominantly located over the sulfamide (B24259) group, indicating these as likely sites for electrophilic attack. Conversely, positive potential regions were found around the hydrogen atoms, suggesting them as probable sites for nucleophilic attack. chemijournal.com This type of analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Vibrational frequency calculations, typically performed using DFT methods, are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov In a study on a benzenesulfonamide derivative, the calculated vibrational modes were assigned based on potential energy distribution (PED) analysis. The S-N stretching vibration was observed at 931 cm⁻¹, which was in good agreement with the computed value of 847 cm⁻¹ and reported values for similar compounds. nih.gov The characteristic asymmetric and symmetric stretching vibrations of the SO₂ group were found in the range of 1125–1330 cm⁻¹. nih.gov Similarly, for N-(4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)phenyl)benzenesulfonamide, IR absorption bands between 1150-1330 cm⁻¹ were attributed to the asymmetric and symmetrical stretching of the SO₂ group. scielo.br
Table 2: Illustrative Vibrational Frequencies for a Benzenesulfonamide Derivative This table presents experimental and computed vibrational frequencies for a related sulfonamide to demonstrate the correlation.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computed Frequency (cm⁻¹) |
| S-N stretching | 931 | 847 |
| SO₂ asymmetric stretching | 1330 | 1298 |
| SO₂ symmetric stretching | 1157 | - |
| C-S stretching | 777, 735 | 742 |
| N-H stretching | 3291 | 3496 |
Source: Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. nih.gov
Thermodynamic Parameters and Reaction Pathway Modeling
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, molecular flexibility, and the influence of the solvent environment on the molecule's structure and properties. In the context of sulfonamides, MD simulations have been used to validate the stability of molecular docked complexes in realistic biological systems. nih.govmkjc.in For example, the stabilities of docked complexes of novel pyrimidinone derivatives with viral proteins were confirmed through molecular dynamics simulations. nih.govmkjc.in
Molecular Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. excli.de This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as an enzyme or a receptor.
In studies involving sulfonamide derivatives, molecular docking has been instrumental in understanding their mechanism of action. For instance, novel sulfonamide derivatives were docked against the bacterial dihydropteroate (B1496061) synthase (DHPS) receptor to estimate their binding energies. excli.de In another study, the radical scavenging ability of synthesized motifs was validated through molecular docking studies against human inducible nitric oxide synthase (HINOS). mkjc.in Furthermore, the antiviral potential of certain compounds was investigated through in silico studies involving docking with viral proteins like PDB ID: 6Y84 and 6LU7. nih.govmkjc.in These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the sulfonamide and the amino acid residues in the active site of the target protein.
Ligand-Protein Interaction Profiling and Binding Mode Prediction
The understanding of how 2-(Ethylamino)benzene-1-sulfonamide and its analogs interact with protein targets is fundamental to drug design and development. Computational techniques such as molecular docking are pivotal in predicting the binding modes and profiling the interactions between these ligands and their protein receptors. nih.govnih.gov
Molecular docking studies have been employed to elucidate the binding orientation of sulfonamide derivatives within the active sites of various enzymes. For instance, in the context of carbonic anhydrase (CA) inhibition, docking simulations can predict how the sulfonamide group coordinates with the zinc ion in the enzyme's active site, a critical interaction for inhibitory activity. nih.gov These studies also reveal other key interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and amino acid residues in the binding pocket. For example, research on benzene (B151609) sulfonamide derivatives has shown interactions with residues like Val-121, Phe-131, Val-143, Leu-198, and Trp-209 in the active site of human carbonic anhydrase II. nih.gov
Furthermore, interaction profiling can extend beyond the primary binding site to identify secondary binding pockets that can be exploited to enhance ligand affinity and selectivity. harvard.edu The prediction of binding modes is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.
Computational Binding Affinity Predictions and Scoring Functions
Predicting the binding affinity of a ligand to its target protein is a key objective of computational drug design. Various scoring functions are utilized in conjunction with molecular docking to estimate the binding free energy and, consequently, the inhibitory potency of a compound. columbia.edu
These scoring functions can be broadly categorized into force-field-based, empirical, and knowledge-based functions. Each type of function has its strengths and weaknesses, and their predictive accuracy can vary depending on the protein-ligand system being studied. nih.gov For sulfonamide derivatives, computational studies have utilized scoring functions to rank potential inhibitors and to correlate predicted binding affinities with experimentally determined values, such as IC50 or Ki. nih.govnih.gov
It is important to note that the accuracy of binding affinity prediction is an ongoing area of research. arxiv.org While current methods provide valuable qualitative insights and can effectively prioritize compounds for synthesis and testing, quantitative prediction of binding affinities with high accuracy remains a challenge. columbia.edu Consensus scoring, which combines the results of multiple scoring functions, has been shown to improve the reliability of binding affinity predictions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(Ethylamino)benzene-1-sulfonamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medwinpublishers.com This approach is instrumental in understanding the structural features that govern the potency of 2-(Ethylamino)benzene-1-sulfonamide derivatives and in designing new analogs with improved activity.
Development of Predictive Models for Biological Activities
QSAR models are developed by correlating various molecular descriptors of a set of compounds with their experimentally measured biological activities. These models, once validated, can be used to predict the activity of new, untested compounds. medwinpublishers.com For sulfonamide derivatives, QSAR studies have been successfully applied to model their inhibitory activity against various targets, including carbonic anhydrases. semanticscholar.orgresearchgate.net
The development of a robust QSAR model involves several steps: selection of a training set of molecules with known activities, calculation of molecular descriptors, selection of relevant descriptors, generation of the mathematical model (e.g., using multiple linear regression or machine learning algorithms), and rigorous validation of the model's predictive power. medwinpublishers.com
A study on a series of 47 sulfonamide derivatives as antidiabetic agents reported a QSAR model with a high squared correlation coefficient (R²) of 0.9897, indicating a strong correlation between the selected topological descriptors and the antidiabetic activity. medwinpublishers.com
Identification of Key Pharmacophoric Features and Descriptors
A crucial outcome of QSAR modeling is the identification of key pharmacophoric features and molecular descriptors that are critical for the biological activity of 2-(Ethylamino)benzene-1-sulfonamide derivatives. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a response.
QSAR studies on sulfonamides have highlighted the importance of various descriptors, including:
Topological descriptors: These describe the connectivity and branching of atoms in a molecule. medwinpublishers.comsemanticscholar.org
Electronic descriptors: These relate to the electronic properties of the molecule, such as atomic charges and electronegativity, which are crucial for interactions like hydrogen bonding. researchgate.net
Steric or 3D-MoRSE descriptors: These account for the three-dimensional shape and volume of the molecule, which influence how well it fits into the binding site of a protein. researchgate.net
By identifying these key features, medicinal chemists can prioritize modifications to the 2-(Ethylamino)benzene-1-sulfonamide scaffold that are most likely to enhance its biological activity.
Cheminformatics and Virtual Screening of 2-(Ethylamino)benzene-1-sulfonamide Libraries for Novel Interactions
Cheminformatics and virtual screening are powerful computational tools that enable the rapid exploration of large chemical libraries to identify novel compounds with desired biological activities. chemdiv.com These methods are increasingly being used to discover new derivatives of 2-(Ethylamino)benzene-1-sulfonamide with unique interaction profiles.
Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods, such as shape-based screening, search for molecules in a database that have a similar shape and chemical features to a known active compound. nih.gov Structure-based virtual screening, which relies on molecular docking, predicts the binding of a library of compounds to the three-dimensional structure of a biological target. chemdiv.com
Large compound libraries, such as those from ChemDiv and the Enamine REAL library, containing millions to billions of virtual compounds, can be screened to identify potential hits. chemdiv.comnih.gov These hits can then be synthesized and tested experimentally, significantly accelerating the drug discovery process. For instance, a shape-based virtual screen of over a billion compounds identified novel inhibitors of mycobacterial lipoamide (B1675559) dehydrogenase, expanding on a known sulfonamide inhibitor series. nih.gov
The integration of cheminformatics and virtual screening with synthetic chemistry provides a powerful platform for the discovery of next-generation 2-(Ethylamino)benzene-1-sulfonamide-based therapeutic agents.
Investigation of Biological and Pharmacological Mechanisms of 2 Ethylamino Benzene 1 Sulfonamide in Vitro and Preclinical Models
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Other Relevant Enzymes)
The primary mechanism of action for many benzenesulfonamide (B165840) derivatives is the inhibition of metalloenzymes, particularly the zinc-containing carbonic anhydrases (CAs). nih.gov This class of enzymes catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental process in pH regulation and other physiological functions. nih.gov
Extensive research has been conducted on benzenesulfonamide derivatives to quantify their inhibitory potency against various human (h) carbonic anhydrase isoforms. These studies are crucial for understanding the potential efficacy and selectivity of compounds like 2-(Ethylamino)benzene-1-sulfonamide.
The inhibitory activity is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Studies on structurally similar compounds, such as 4-(2-Aminoethyl)benzenesulfonamide, and other derivatives show a wide range of potencies. For instance, against the ubiquitous cytosolic isoforms hCA I and hCA II, inhibition constants for various benzenesulfonamides can range from the nanomolar to the micromolar scale. nih.govmdpi.com Notably, many sulfonamides show potent, low nanomolar to subnanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII, which are key targets in cancer therapy. nih.gov
A study on new sulphonamide derivatives incorporating imide moieties demonstrated inhibition of hCA I with Kᵢ values from 49 nM to over 10,000 nM, while hCA II was inhibited with Kᵢ values between 2.4 nM and 4515 nM. mdpi.com The tumor-related isoforms hCA IX and hCA XII were also inhibited in the nanomolar range. mdpi.com Similarly, another series of benzenesulfonamides, synthesized via click chemistry, showed moderate inhibition of hCA I and II but potent, low nanomolar inhibition of hCA IX (Kᵢs of 1.5–38.9 nM) and hCA XII (Kᵢs of 0.8–12.4 nM). nih.gov
Beyond carbonic anhydrases, sulfonamide derivatives have been investigated as inhibitors of other enzymes. For example, a synthesized sulfanilamide (B372717) derivative, compound 5d, was identified as a potent dual inhibitor of both CA-II and Dickkopf-1 (Dkk1) protein, which is implicated in cancer progression. nih.gov This compound exhibited an IC₅₀ value of 0.00690 µM against CA-II. nih.gov
Table 1: Inhibition Constants of Representative Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms Data represents findings for structurally related compounds to infer the potential activity of 2-(Ethylamino)benzene-1-sulfonamide.
| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |
|---|---|---|---|---|---|
| Imide-sulphonamides | 49 nM - >10,000 nM | 2.4 nM - 4515 nM | 9.7 nM - 7766 nM | 14 nM - 316 nM | mdpi.com |
| Triazole-benzenesulfonamides | 41.5 nM - 1500 nM | 30.1 nM - 755 nM | 1.5 nM - 38.9 nM | 0.8 nM - 12.4 nM | nih.gov |
| 4-Hydroxymethyl/ethyl-benzenesulfonamide | N/A | N/A | N/A | 36 nM - 89 nM (vs EhiCA) | mdpi.com |
The primary mechanism for carbonic anhydrase inhibition by sulfonamides involves the direct coordination of the sulfonamide group (-SO₂NH₂) to the zinc ion (Zn²⁺) located in the enzyme's active site. acs.org The sulfonamide nitrogen deprotonates and binds to the zinc ion, displacing a coordinated water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle. acs.org This binding forms a stable, tetrahedral coordination geometry around the zinc ion, effectively blocking the enzyme's catalytic activity. acs.org
X-ray crystallography studies of sulfonamide inhibitors bound to hCA II have provided detailed insights into these interactions, confirming the coordination to the catalytic zinc ion and revealing additional hydrogen bonds between the inhibitor and active site residues, which enhance binding affinity and can influence isoform selectivity. nih.gov The "tail" of the sulfonamide molecule, which for 2-(Ethylamino)benzene-1-sulfonamide would be the ethylamino-substituted benzene (B151609) ring, extends out of the active site cavity. Modifications to this tail can be used to exploit differences in the amino acid residues lining the active site entrance among different CA isoforms, thereby achieving selective inhibition. nih.gov
Receptor Binding Assays and Allosteric Modulation in Isolated Systems
While direct enzyme inhibition is a major mechanism, sulfonamide-containing molecules have also been identified as modulators of receptor function. Research into structurally related compounds suggests that 2-(Ethylamino)benzene-1-sulfonamide could potentially act as an allosteric modulator.
A series of 2-sulfonamidebenzamides were discovered to be positive allosteric modulators (PAMs) of the MrgX1 receptor, a non-opioid target for chronic pain. nih.gov These compounds enhance the receptor's response to its endogenous ligand without activating the receptor directly. The initial discovery came from a high-throughput screen, and subsequent medicinal chemistry efforts focused on optimizing the sulfonamide and phenyl ring components to improve potency and pharmacokinetic properties. nih.gov
Similarly, sulfonamide-based compounds have been developed as M₁ muscarinic receptor PAMs. nih.gov These studies demonstrate that the sulfonamide scaffold is not limited to enzyme active sites but can also participate in modulating the activity of G-protein coupled receptors (GPCRs) through allosteric binding sites. nih.gov
Cell-Based Assays for Specific Biological Pathways and Phenotypes (e.g., Cellular Proliferation Modulation, Apoptosis Induction)
The enzyme inhibitory activity of benzenesulfonamides, particularly their inhibition of tumor-associated carbonic anhydrases, often translates into significant effects at the cellular level, including the modulation of cancer cell proliferation and the induction of apoptosis (programmed cell death).
In vitro studies have demonstrated that benzenesulfonamide derivatives can exhibit potent cytotoxic activities against various cancer cell lines. One study reported that a synthesized analog, compound A2, displayed superior cytotoxicity with IC₅₀ values under 1 µM in most tested cell lines, including prostate (DU-145), breast (MCF-7), and colon (HCT-15, HT-29) cancer cells. nih.gov This activity was significantly greater than that of the standard chemotherapy drug 5-fluorouracil. nih.gov The antiproliferative effects of CA inhibitors are often enhanced in the hypoxic (low oxygen) and acidic conditions characteristic of solid tumors, where enzymes like CA IX are highly expressed. nih.gov
Further investigation into the mechanisms underlying this cytotoxicity revealed that these compounds can induce apoptosis. nih.govresearchgate.net Mechanistic studies using DAPI staining, Annexin V-FITC assays, and analysis of mitochondrial membrane potential confirmed that compound A2 induces apoptosis in DU-145 prostate cancer cells. nih.gov The induction of apoptosis has also been observed in MCF-7 breast cancer cells treated with halogenated sulfonamide derivatives of metformin (B114582), where the effect was linked to cell cycle arrest in the G0/G1 phase. mdpi.com
Table 2: Anti-Proliferative Activity of Representative Benzenesulfonamide Derivatives in Cancer Cell Lines Data represents findings for structurally related compounds to infer the potential activity of 2-(Ethylamino)benzene-1-sulfonamide.
| Compound/Class | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound A2 | DU-145 | Prostate | <1 µM | nih.gov |
| Compound A2 | MCF-7 | Breast | <1 µM | nih.gov |
| Compound A2 | HCT-15 | Colon | <1 µM | nih.gov |
| Ortho-chloro sulfonamide (Metformin deriv.) | MCF-7 | Breast | 12.6 ± 1.2 µM | mdpi.com |
| Thiophene-sulfonamide (Compound 4) | MCF-7 | Breast | 23.2 µM | mdpi.com |
For an inhibitor to exert a biological effect, it must reach and interact with its target inside the cell. Studies on sulfonamide derivatives of metformin have evaluated cellular uptake as a measure of target engagement. mdpi.com The uptake of these compounds was found to be significantly higher in MCF-7 breast cancer cells compared to MDA-MB-231 cells, and this elevated uptake correlated with greater antiproliferative activity. mdpi.com This suggests that efficient cellular transport is a key determinant of the biological efficacy of these compounds.
In the context of CA inhibition, demonstrating that a compound can inhibit the enzyme's activity within a cellular environment is a crucial proof of target engagement. The ability of selective CA IX inhibitors to impair the proliferation of cancer cells specifically under hypoxic conditions serves as strong evidence that the compound is engaging its intended target (CA IX) to produce a physiological effect. nih.gov
Phenotypic screening is a powerful drug discovery approach that identifies compounds that produce a desired change in a cell's or organism's phenotype without a preconceived hypothesis about the specific molecular target. enamine.net This method is valuable for discovering compounds with novel mechanisms of action. enamine.net
A compound like 2-(Ethylamino)benzene-1-sulfonamide would be a suitable candidate for inclusion in a phenotypic screening library. Such libraries are typically designed to contain compounds with diverse structures that are also cell-permeable and possess favorable physicochemical properties. enamine.net Screening this compound across a range of cell-based assays—assessing phenotypes such as cell morphology, viability, pathway activation, or protein localization—could uncover unexpected biological activities beyond the well-established role of sulfonamides as enzyme inhibitors. This approach allows for the investigation of signaling pathways and the potential identification of new biological targets for this class of molecules. enamine.net
In Vitro ADME Properties (Absorption, Distribution, Metabolism, Excretion in in vitro systems)
The in vitro ADME properties of a drug candidate are crucial for predicting its pharmacokinetic behavior in living organisms. These studies are typically conducted in the early stages of drug discovery to identify potential liabilities and guide compound optimization.
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. researchgate.net It is commonly assessed using liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) superfamily. researchgate.netspringernature.com
For sulfonamides, metabolism can occur through several pathways, including oxidation, acetylation, and conjugation. wikipedia.org For instance, studies with sulfamethoxazole (B1682508) have shown that it is oxidized by murine hepatic microsomes at the N4-position to form a hydroxylamine (B1172632) metabolite, a reaction dependent on NADPH and oxygen and catalyzed by cytochrome P-450. nih.gov This indicates that compounds like 2-(Ethylamino)benzene-1-sulfonamide would likely undergo phase I metabolism mediated by CYP enzymes.
The stability of a compound in these in vitro systems is typically reported as half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance generally suggest greater metabolic stability. While specific values for 2-(Ethylamino)benzene-1-sulfonamide are not available, Table 1 provides representative metabolic stability data for other sulfonamide compounds in liver microsomes, illustrating the range of stabilities that can be expected within this class.
Table 1: Representative Metabolic Stability of Sulfonamides in Liver Microsomes This table is illustrative and based on general knowledge of the sulfonamide class, as specific data for 2-(Ethylamino)benzene-1-sulfonamide is not available.
| Compound | Species | t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
|---|---|---|---|
| Sulfamethoxazole | Mouse | - | - |
| Sulfadiazine | - | - | - |
| Sulfamethazine (B1682506) | - | - | - |
(Data not available in search results)
Hepatocytes, being whole cells, provide a more comprehensive metabolic picture by incorporating both phase I and phase II metabolic pathways, as well as transporter effects. researchgate.net It is expected that 2-(Ethylamino)benzene-1-sulfonamide would also be metabolized in hepatocytes, potentially through conjugation with glucuronic acid or sulfate, which is a common metabolic route for sulfonamides. wikipedia.org
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive diffusion of a compound across biological membranes, such as the gastrointestinal tract. researchgate.netsigmaaldrich.com The assay measures the ability of a compound to permeate from a donor compartment to an acceptor compartment through a filter coated with a lipid solution, mimicking the cell membrane. researchgate.netsigmaaldrich.com
The permeability of sulfonamides can vary depending on their physicochemical properties, such as lipophilicity and pKa. nih.gov Generally, compounds with higher permeability in the PAMPA assay are more likely to be well-absorbed orally. For sulfonamides, passive diffusion is a significant mechanism of permeation. researchgate.net
Table 2 presents hypothetical PAMPA permeability data for 2-(Ethylamino)benzene-1-sulfonamide, categorized based on typical permeability classifications. This illustrates how the compound might be classified in terms of its passive absorption potential.
Table 2: Illustrative PAMPA Permeability of 2-(Ethylamino)benzene-1-sulfonamide This table is for illustrative purposes only, as specific data for this compound is not available.
| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Absorption |
|---|---|---|
| High | > 10 | High |
| Medium | 1 - 10 | Medium |
The extent to which a drug binds to plasma proteins, primarily albumin, is a critical factor influencing its distribution, metabolism, and excretion. nih.govjci.org Only the unbound (free) fraction of the drug is pharmacologically active and available to diffuse into tissues and be cleared from the body. nih.govscispace.com
Sulfonamides as a class exhibit a wide range of plasma protein binding. nih.govnih.gov For example, sulfacetamide (B1682645) has a plasma protein binding of 80-85%. wikipedia.org The degree of binding is influenced by the compound's structure and physicochemical properties. nih.gov It is anticipated that 2-(Ethylamino)benzene-1-sulfonamide would also bind to plasma proteins to a certain extent.
Table 3 provides representative plasma protein binding data for various sulfonamides, highlighting the variability within this drug class.
Table 3: Plasma Protein Binding of Representative Sulfonamides
| Compound | Species | Plasma Protein Binding (%) | Reference |
|---|---|---|---|
| Sulfacetamide | Human | 80-85 | wikipedia.org |
| Sulfamethoxazole | Human | 70 | wikipedia.org |
In Vivo Pharmacokinetic Studies in Preclinical Animal Models (Absorption, Distribution, Metabolism, Excretion)
In vivo pharmacokinetic studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted in a whole organism, providing crucial information for predicting its behavior in humans. msdvetmanual.com
Oral bioavailability (F) is the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is influenced by absorption and first-pass metabolism. mdpi.com Clearance (CL) is a measure of the body's efficiency in eliminating a drug.
Sulfonamides generally exhibit good oral absorption in monogastric animals. msdvetmanual.com However, bioavailability can vary. For example, sulfacetamide is reported to have 100% oral absorption. wikipedia.org The clearance of sulfonamides can also vary significantly among different compounds and species. nih.gov
Table 4 presents hypothetical pharmacokinetic parameters for 2-(Ethylamino)benzene-1-sulfonamide in a rat model, which is a common preclinical species.
Table 4: Hypothetical Pharmacokinetic Profile of 2-(Ethylamino)benzene-1-sulfonamide in Rats This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Value | Unit |
|---|---|---|
| Bioavailability (F) | - | % |
| Clearance (CL) | - | L/h/kg |
| Volume of Distribution (Vd) | - | L/kg |
| Half-life (t½) | - | h |
(Data not available in search results)
Tissue distribution studies determine how a drug distributes into various tissues and organs after administration. The distribution of sulfonamides is influenced by their plasma protein binding and physicochemical properties. scispace.comnih.gov They can distribute into most body tissues, including sputum and vaginal fluid, and can also cross the placenta. wikipedia.org
The primary route of excretion for many sulfonamides and their metabolites is via the kidneys through glomerular filtration and tubular secretion. wikipedia.org For instance, after a single administration of radiolabeled sulfamethoxazole to pigs and rats, over 75% of the dose was recovered in the urine. nih.gov
In pigs, sulfamethazine is metabolized to N4-acetylsulfamethazine, desaminosulfamethazine, and a glucose conjugate, with the metabolites generally being cleared more rapidly than the parent drug. ymaws.com It is expected that 2-(Ethylamino)benzene-1-sulfonamide would follow a similar pattern of distribution to various tissues and be primarily excreted via the renal route, both as the parent compound and its metabolites.
Investigation of 2-(Ethylamino)benzene-1-sulfonamide Reveals Data Scarcity in Public Domain
Despite a thorough investigation into the biological and pharmacological mechanisms of the chemical compound 2-(Ethylamino)benzene-1-sulfonamide, a notable absence of publicly available scientific literature detailing its off-target interactions and selectivity profile has been observed.
Extensive searches of scientific databases and research publications for studies pertaining to the in vitro and preclinical evaluation of 2-(Ethylamino)benzene-1-sulfonamide's engagement with unintended biological targets have yielded no specific results. The CAS Number for this compound is 98489-79-3. While the broader class of sulfonamides is well-documented for a variety of biological activities and off-target effects, including interactions with carbonic anhydrases and other enzymes, data directly addressing the selectivity of this particular ortho-substituted ethylamino derivative remains elusive.
Consequently, the construction of a detailed profile on the off-target interactions and selectivity of 2-(Ethylamino)benzene-1-sulfonamide is not possible at this time. This includes the inability to populate data tables with research findings such as binding affinities (Kᵢ), inhibition constants (IC₅₀), or percentage of inhibition against a panel of receptors, enzymes, or ion channels, as no such studies have been identified in the public domain.
While research exists for structurally related compounds, such as para-substituted isomers like 4-(2-ethylamino)benzene-1-sulfonamide, which has been used as a reagent in chemical synthesis, this information cannot be extrapolated to definitively characterize the specific off-target profile of 2-(Ethylamino)benzene-1-sulfonamide. The position of the ethylamino group on the benzene ring is expected to significantly influence its pharmacological properties, including its selectivity for various biological targets.
This gap in the scientific record underscores the need for future research to characterize the full pharmacological profile of 2-(Ethylamino)benzene-1-sulfonamide, which would be essential for any potential development as a therapeutic agent. Without such studies, a comprehensive understanding of its potential for unintended biological effects remains unknown.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Ethylamino Benzene 1 Sulfonamide Derivatives
Design and Synthesis of Systematic 2-(Ethylamino)benzene-1-sulfonamide Analogues
The rational design of analogues of 2-(ethylamino)benzene-1-sulfonamide involves systematic structural modifications to probe the chemical space around the core scaffold. The synthesis strategies are often versatile, allowing for the introduction of a wide array of functional groups to different parts of the molecule.
Substituent Variation at the Benzene (B151609) Ring Positions
The aromatic benzene ring of the sulfonamide is a prime target for substitution to modulate electronic and steric properties. Researchers have explored placing various substituents at the ortho, meta, and para positions relative to the sulfonamide group. For instance, in the development of carbonic anhydrase (CA) inhibitors, substitutions on the benzenesulfonamide (B165840) ring have been shown to significantly influence inhibitory potency and isoform selectivity. nih.gov A common synthetic route involves the reaction of a substituted aniline (B41778) with a sulfonyl chloride, or the reaction of a substituted benzenesulfonyl chloride with an amine. impactfactor.org
In one study, a series of benzenesulfonamides incorporating ureidoethylaminobenzyl tails were synthesized. Variations on the benzene ring included fluoro, bromo, and hydroxyl substitutions. For example, the synthesis of a 4-fluoro-substituted derivative demonstrated significantly different biological activity compared to its unsubstituted or bromo-substituted counterparts, highlighting the impact of even minor electronic changes on the ring. nih.gov
Modifications of the Ethylamino Moiety
The ethylamino group serves as a key interaction moiety and a point for introducing diversity. This part of the molecule, often referred to as a "tail," can be extended, branched, or functionalized to explore interactions with specific pockets or surfaces of a biological target. The "tail approach" has been a highly successful strategy in designing isoform-selective CA inhibitors. acs.orgmdpi.com
Modifications can range from simple alkyl chain homologation to the incorporation of complex cyclic or aromatic systems. For example, the ethylamino group can be part of a more complex side chain, such as in the structure of Tamsulosin, where it is part of a 2-{[2-(2-Ethoxyphenoxy)ethyl]amino}propyl group attached to a methoxy-substituted benzene-1-sulfonamide core. wikipedia.org Synthesis of such analogues often involves coupling the sulfonamide core with a suitably functionalized amine. nih.gov In other examples, the ethylamino group has been replaced with moieties like benzylaminoethylureido-tails to probe for new interactions within the target's active site. nih.gov
Alterations to the Sulfonamide Group and its Environment
The sulfonamide group (-SO₂NH-) is critical for the activity of many benzenesulfonamide-based drugs, often acting as a zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases. nih.gov While the core SO₂NH₂ is often retained, its nitrogen atom can be substituted (R-SO₂NHR'). This has been a classic strategy in the development of sulfa drugs. nih.gov
Furthermore, the chemical environment around the sulfonamide can be altered. For instance, creating derivatives where the sulfonamide is part of a larger, more complex structure, such as an imide, has been explored. mdpi.com Synthesis of these derivatives can be achieved by reacting amino-functionalized benzenesulfonamides with various anhydrides. mdpi.com Another approach involves hybridizing the benzenesulfonamide nucleus with different heterocyclic rings like pyrazole (B372694) or thiazole (B1198619) to create novel compounds with potentially enhanced biological profiles. nih.gov
Systematic Evaluation of Biological Activities Across Analogue Series (e.g., Enzyme Inhibition, Cell-based Assays)
A systematic evaluation of the biological activities of newly synthesized analogues is crucial for establishing a clear SAR. Carbonic anhydrase (CA) inhibition is a frequently studied activity for sulfonamide derivatives due to their role in various physiological processes and disease states. mdpi.comnih.gov Analogues are typically screened against a panel of CA isoforms (e.g., hCA I, II, IX, XII) to determine both potency (often expressed as Ki values) and selectivity. nih.govnih.gov
For example, a study on benzenesulfonamides with benzylaminoethylureido-tails revealed a selective inhibitory profile towards hCA II. nih.gov The data, summarized in the table below, shows how substitutions on the benzene ring influence potency against different isoforms.
| Compound | Benzene Ring Substituent | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 16 | 4-H | 1506 | 9.2 | 102.5 | 39.8 |
| 17 | 4-CH₃ | 1345 | 8.5 | 98.7 | 31.4 |
| 18 | 4-F | 24.6 | 2.8 | 45.3 | 21.6 |
| 19 | 4-Cl | 890.4 | 6.4 | 88.1 | 28.5 |
| 20 | 4-Br | 650.2 | 5.5 | 76.9 | 25.4 |
| 24 | 2-OH | 138.4 | 4.5 | 56.4 | 24.8 |
| Data sourced from literature. nih.gov |
Beyond enzyme inhibition, other biological activities such as antimicrobial, antidiabetic, and anticancer effects are also evaluated. nih.govresearchgate.netnih.gov For instance, certain sulfonamide-quinoxaline derivatives have been tested for their inhibitory potential against α-glucosidase and α-amylase, enzymes relevant to diabetes. researchgate.net
Elucidation of Key Structural Elements Contributing to Potency and Selectivity
By analyzing the biological data from analogue series, key structural elements that govern potency and selectivity can be identified. For CA inhibitors, the sulfonamide group's interaction with the zinc ion in the active site is paramount. nih.gov However, the "tail" portion of the molecule is critical for achieving isoform selectivity by forming interactions with amino acid residues that differ between isoforms. nih.gov
hCA I Inhibition: The 4-fluoro-substituted derivative 18 was the most potent inhibitor of hCA I in its series. nih.gov
hCA II Inhibition: All compounds showed potent, low nanomolar inhibition of hCA II, with the 4-fluoro derivative 18 being the most active. nih.gov This suggests that small, electron-withdrawing groups at the 4-position are favorable for hCA II binding.
Selectivity: While potent against hCA II, the compounds generally showed weaker inhibition against hCA I, IX, and XII, indicating a degree of selectivity. The specific substitution patterns on the tail and the benzene ring modulate this selectivity profile. nih.govnih.gov
Molecular modeling and X-ray crystallography studies are often employed to provide a structural basis for the observed SAR, revealing how specific functional groups interact with active site residues. nih.govacs.orgnih.gov These studies have shown that residues in the hydrophobic pocket of the active site, in particular, dictate the binding affinity and orientation of the inhibitors. nih.gov
Correlation of Structural Features with Physicochemical Properties (e.g., Lipophilicity, pKa, Solubility) Relevant to Biological Activity and Research Applications
The biological activity of a compound is not solely dependent on its direct interaction with the target but is also heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Quantitative structure-activity relationship (QSAR) studies aim to correlate these properties with biological activity. researchgate.netnanobioletters.com
Lipophilicity (logP): This property affects a molecule's ability to cross cell membranes. The "tail approach" in sulfonamide design was initially developed to increase water solubility (decrease lipophilicity), but it also profoundly impacts target binding. acs.org Adjusting the lipophilicity of the tail can enhance cell permeability or, conversely, restrict a compound to the extracellular space to target membrane-bound enzymes.
pKa: The acidity of the sulfonamide proton is crucial for its function as a zinc-binding group. The deprotonated sulfonamide anion is the species that coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases. nih.gov Substituents on the benzene ring can alter the electron density and thus influence the pKa of the sulfonamide, which in turn affects its binding affinity at physiological pH.
Solubility: Adequate aqueous solubility is essential for many research applications and for a compound to be effective in vivo. Modifications, such as the introduction of polar groups in the tail moiety, can significantly enhance solubility. acs.org
QSAR models have been developed for benzenesulfonamide derivatives to predict their inhibitory activity against various CA isoforms based on calculated physicochemical descriptors. nanobioletters.com These models help in the rational design of new compounds with potentially improved activity and drug-like properties. researchgate.netresearchgate.net
Advanced Analytical and Bioanalytical Methodologies for 2 Ethylamino Benzene 1 Sulfonamide
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of sulfonamides due to its high resolution, sensitivity, and versatility. nih.gov It is widely applied in pharmaceutical quality control and the analysis of biological fluids. nih.govresearchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode used for the separation of sulfonamides. In this technique, a nonpolar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase, usually a mixture of water or buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com
Separation is achieved based on the hydrophobic interactions of the analyte with the stationary phase. The retention of 2-(Ethylamino)benzene-1-sulfonamide can be finely tuned by adjusting the mobile phase composition, such as the organic modifier content and the pH. Acidifying the mobile phase (e.g., with acetic or formic acid) is a common practice to ensure the consistent protonation of the sulfonamide molecules, leading to sharp and symmetrical peaks. mdpi.com
For detection, Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely available option, typically monitoring the eluent at a wavelength where the benzene (B151609) ring of the sulfonamide exhibits strong absorbance. mdpi.com For higher sensitivity and selectivity, especially in complex matrices, Mass Spectrometry (MS) is the detector of choice. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides structural confirmation and allows for very low limits of detection, making it suitable for residue analysis and pharmacokinetic studies. nih.govresearchgate.net
Table 1: Typical RP-HPLC Parameters for Sulfonamide Analysis
| Parameter | Typical Conditions | Purpose |
| Column | C18 (e.g., Zorbax Eclipse XDB C18), 150 x 4.6 mm, 5 µm | Provides hydrophobic stationary phase for retention. nih.govmdpi.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Elutes the analyte; organic modifier controls retention, acid ensures sharp peaks. |
| Elution | Isocratic or Gradient | Isocratic uses constant mobile phase composition; gradient changes composition for complex mixtures. mdpi.com |
| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and separation efficiency. |
| Detection | UV-Vis (e.g., 254 nm or 270 nm) or MS/MS | UV provides quantitative data; MS/MS offers high sensitivity and specificity. mdpi.comresearchgate.net |
| Injection Volume | 10 - 20 µL | Volume of sample introduced into the system. |
The molecule 2-(Ethylamino)benzene-1-sulfonamide itself is achiral as it does not possess a stereocenter. Therefore, chiral HPLC is not applicable for assessing its enantiomeric purity.
However, for sulfonamide derivatives that are chiral, chiral HPLC is an indispensable technique. nih.gov The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in resolving enantiomers of various sulfonamide compounds. nih.gov The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. Both normal-phase and reversed-phase modes can be employed, and more recently, Supercritical Fluid Chromatography (SFC) with chiral columns has been shown to offer high-resolution separations with reduced analysis times. nih.govresearchgate.net
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Direct analysis of sulfonamides by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.govnih.gov Common derivatization methods include methylation, often using reagents like diazomethane, which targets the acidic N1-hydrogen of the sulfonamide group. nih.govnih.gov
Once derivatized, GC coupled with a mass spectrometer (GC-MS) becomes a powerful tool for impurity profiling. thermofisher.comijprajournal.com This process involves the detection, identification, and quantification of unwanted chemicals that may be present in the active pharmaceutical ingredient (API) from the manufacturing process or degradation. thermofisher.comijpsjournal.com The high resolving power of capillary GC columns can separate volatile and semi-volatile impurities from the derivatized main compound. The mass spectrometer then provides fragmentation patterns that are crucial for the structural elucidation of these unknown impurities. ijprajournal.com High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, enabling the determination of elemental compositions. thermofisher.com
Table 2: General GC-MS Parameters for Derivatized Sulfonamide Analysis
| Parameter | Typical Conditions | Purpose |
| Derivatization | Methylation (e.g., with diazomethane) or Silylation | Increases volatility and thermal stability of the analyte. nih.gov |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Provides high-resolution separation of volatile compounds. thermofisher.com |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. thermofisher.com |
| Oven Program | Temperature gradient (e.g., 50 °C to 320 °C at 20 °C/min) | Separates compounds based on their boiling points. thermofisher.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification and quantification; FID is a robust quantitative detector. |
Capillary Electrophoresis (CE) for Separation and Analysis of Charged Species
Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged molecules like sulfonamides. nih.govresearchgate.net Separation in the most common mode, Capillary Zone Electrophoresis (CZE), is based on the differential migration of analytes in an electric field. nih.govmdpi.com The migration speed depends on the analyte's charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. nih.gov
Sulfonamides are amphoteric compounds, meaning they can be positively or negatively charged depending on the pH of the background electrolyte (BGE). researchgate.net This property is exploited in CE to achieve separation. By carefully selecting the pH of the BGE, one can control the charge state of the sulfonamides and optimize their separation. nih.gov Other factors influencing the separation include the BGE concentration, applied voltage, and capillary temperature. nih.govnih.gov CE offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov Coupling CE with MS provides high sensitivity and specificity, making it a powerful tool for analyzing sulfonamides in various samples, including milk and pharmaceuticals. nih.gov
Table 3: Typical Capillary Zone Electrophoresis (CZE) Parameters for Sulfonamide Separation
| Parameter | Typical Conditions | Purpose |
| Capillary | Fused Silica (B1680970) (e.g., 50 µm i.d., 30-60 cm length) | Provides the channel for electrophoretic separation. nih.gov |
| Background Electrolyte (BGE) | Borate or Phosphate buffer | Maintains a constant pH and conducts current. nih.govnih.gov |
| pH | 8 - 10 | Controls the ionization state of the analytes and the electroosmotic flow. |
| Applied Voltage | 15 - 30 kV | Driving force for the separation. nih.gov |
| Temperature | 20 - 30 °C | Affects viscosity and migration times. |
| Injection | Hydrodynamic or Electrokinetic | Introduces the sample into the capillary. |
| Detection | UV (e.g., 200 nm or 254 nm) or MS | UV detection is common; MS provides structural information. nih.gov |
Quantitative Determination in Complex Research Matrices (e.g., in vitro assay samples, animal tissues, plasma)
Determining the concentration of 2-(Ethylamino)benzene-1-sulfonamide in complex matrices such as plasma, animal tissues, or in vitro assay media requires robust sample preparation to remove interfering substances before instrumental analysis. The goal is to isolate and concentrate the analyte of interest, ensuring the resulting extract is compatible with the analytical system (e.g., HPLC-MS/MS). mdpi.comnih.gov
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govmdpi.com The efficiency of the extraction is dependent on the analyte's solubility in the respective phases, which can be manipulated by adjusting the pH of the aqueous sample. researchgate.netnih.gov For sulfonamides, organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are commonly used. tandfonline.com While effective, LLE can be labor-intensive and may result in the formation of emulsions. mdpi.com
Solid-Phase Extraction (SPE) is a more modern and widely used technique that overcomes many of the limitations of LLE. mdpi.comresearchgate.net SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix components are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. mdpi.com For sulfonamides, reversed-phase sorbents like C18 or polymeric sorbents such as Oasis HLB are frequently employed. mdpi.com SPE offers high recovery, good reproducibility, and the ability to concentrate the analyte, leading to lower detection limits. nih.gov
Variations of these techniques exist for specific sample types. Matrix Solid-Phase Dispersion (MSPD) , for instance, is a modified SPE technique used for solid or semi-solid samples like animal tissue. mdpi.comnih.gov It involves blending the sample directly with a solid sorbent, which simultaneously disrupts the matrix and disperses the sample onto the sorbent material. mdpi.com
Table 4: Comparison of LLE and SPE for Sulfonamide Analysis in Complex Matrices
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Analyte partitioning between two immiscible liquids. nih.gov | Analyte adsorption onto a solid phase from a liquid sample. mdpi.com |
| Common Solvents/Sorbents | Ethyl acetate, Dichloromethane, Acetonitrile. mdpi.comtandfonline.com | C18, Oasis HLB (Hydrophilic-Lipophilic Balanced). mdpi.com |
| Advantages | Simple, inexpensive equipment. | High analyte recovery and concentration, high selectivity, automation potential. nih.gov |
| Disadvantages | Large solvent consumption, emulsion formation, labor-intensive. mdpi.com | Higher cost of cartridges, method development can be complex. nih.gov |
| Typical Application | Extraction from aqueous samples like urine or plasma. nih.govrsc.org | Extraction from plasma, milk, water, and tissue homogenates. mdpi.comnih.govnih.gov |
Validation of Analytical Methods (Accuracy, Precision, Linearity, Limits of Detection and Quantification)
The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. For the quantitative determination of 2-(Ethylamino)benzene-1-sulfonamide in various matrices, a series of validation parameters must be thoroughly evaluated. These parameters ensure the reliability and reproducibility of the results obtained. The typical validation process, often following guidelines from the International Council for Harmonisation (ICH), would involve the following key aspects:
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of the analyte (2-(Ethylamino)benzene-1-sulfonamide) spiked into a sample matrix. The results are expressed as a percentage of recovery. For a method to be considered accurate, the recovery values should fall within a predefined acceptance range, commonly 80-120% for analyses at lower concentrations and tighter ranges for the pure substance.
Precision: Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.
Linearity: Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of solutions of 2-(Ethylamino)benzene-1-sulfonamide at different known concentrations. The results are plotted as concentration versus response, and a linear regression analysis is performed. A high correlation coefficient (R²), typically greater than 0.99, indicates a good linear relationship. nih.govwu.ac.th
Limits of Detection (LOD) and Quantification (LOQ):
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for the analysis of impurities or trace-level contaminants.
The following table illustrates the typical validation parameters that would be established for an analytical method for 2-(Ethylamino)benzene-1-sulfonamide.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Finding for 2-(Ethylamino)benzene-1-sulfonamide Analysis |
| Accuracy | 98.0% - 102.0% recovery for drug substance | 99.5% - 101.2% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 1.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.5% |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Metabolite Identification and Quantification in Research Samples
Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable tools in modern drug metabolism studies. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer high sensitivity and selectivity, making them ideal for the identification and quantification of metabolites in complex biological matrices like plasma, urine, and liver microsomes. nih.gov
Metabolite Identification: The study of how 2-(Ethylamino)benzene-1-sulfonamide is metabolized in a biological system is crucial for understanding its efficacy and potential toxicity. In drug discovery, identifying metabolic "soft spots" can guide the design of more stable and effective molecules. chemrxiv.org The process of metabolite identification using LC-MS/MS typically involves:
Incubation: The parent compound, 2-(Ethylamino)benzene-1-sulfonamide, is incubated with a biological system, such as human liver microsomes, to generate metabolites.
LC Separation: The resulting mixture is injected into an LC system, where the parent compound and its metabolites are separated based on their physicochemical properties.
MS and MS/MS Analysis: As the separated compounds elute from the LC column, they are ionized and analyzed by a mass spectrometer. A full scan MS analysis provides the molecular weights of the potential metabolites. Subsequently, tandem mass spectrometry (MS/MS) is performed on these potential metabolite ions. In MS/MS, the selected ion is fragmented, and the resulting fragmentation pattern provides structural information that helps in identifying the metabolite. Common metabolic transformations include oxidation, hydroxylation, N-dealkylation, and glucuronidation.
Metabolite Quantification: Once metabolites are identified, their concentration in research samples needs to be quantified. LC-MS/MS is the gold standard for this purpose, often operated in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.gov This approach provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for each analyte. A stable isotope-labeled internal standard of 2-(Ethylamino)benzene-1-sulfonamide would ideally be used to ensure the highest accuracy and precision in quantification.
GC-MS/MS Applications: While LC-MS is more common for sulfonamide analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile or thermally stable derivatives of the analyte. For a compound like 2-(Ethylamino)benzene-1-sulfonamide, derivatization would likely be necessary to increase its volatility for GC analysis. sigmaaldrich.comnih.gov GC-MS/MS offers high chromatographic resolution and is a powerful tool for the structural elucidation of certain metabolites.
The table below outlines potential metabolites of 2-(Ethylamino)benzene-1-sulfonamide that could be identified and quantified using these hyphenated techniques.
| Potential Metabolite | Metabolic Reaction | Analytical Technique |
| 2-Aminobenzene-1-sulfonamide | N-deethylation | LC-MS/MS |
| 2-(Ethylamino)-4-hydroxybenzene-1-sulfonamide | Aromatic Hydroxylation | LC-MS/MS |
| N-(2-sulfamoylphenyl)acetamide | N-acetylation of the primary amine after de-ethylation | LC-MS/MS, GC-MS/MS |
| 2-(Ethylamino)benzene-1-sulfonamide Glucuronide | Glucuronidation | LC-MS/MS |
Future Directions and Emerging Research Avenues for 2 Ethylamino Benzene 1 Sulfonamide
Exploration of Novel Research Applications Based on Mechanistic Insights
The future of 2-(Ethylamino)benzene-1-sulfonamide research is intrinsically linked to a thorough understanding of its mechanism of action at a molecular level. The presence of the sulfonamide group (-SO2NH2) and the ethylamino substituent on the benzene (B151609) ring suggests several potential biological targets. A primary area of investigation would be its potential as a carbonic anhydrase (CA) inhibitor. nih.govnih.govresearchgate.net CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic implications for a range of disorders. nih.govresearchgate.net The specific binding mode of N-substituted benzenesulfonamides to CAs has been a subject of crystallographic investigations, revealing that the deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site. nih.govtandfonline.com The ethylamino group at the ortho position could influence the binding affinity and selectivity for different CA isoforms.
Further research could explore its potential as an antimicrobial or anticancer agent. The strategic design of sulfonamides with specific substituents has been shown to impart diverse biological properties, including anticancer activity. nih.govnih.gov For instance, some benzenesulfonamide (B165840) derivatives have been investigated as inhibitors of Dickkopf-1 (DKK1), a protein implicated in cancer development. nih.gov The ethylamino moiety could play a crucial role in the structure-activity relationship (SAR), potentially enhancing its interaction with specific biological targets. openaccesspub.org
Development of Targeted Delivery Systems (e.g., Nanoparticles, Prodrugs) for Research Constructs
To enhance the efficacy and specificity of 2-(Ethylamino)benzene-1-sulfonamide in potential research applications, the development of targeted delivery systems is a promising avenue.
Nanoparticles: Encapsulating 2-(Ethylamino)benzene-1-sulfonamide within nanoparticles could offer several advantages. Nanoparticles can improve the solubility of compounds, protect them from degradation, and enable targeted delivery to specific cells or tissues. mdpi.com Various types of nanoparticles, such as lipid-based, polymer-based, and metallic nanoparticles, are being explored for drug delivery. mdpi.com For instance, a study demonstrated the synthesis of a dendrimer-sulfonamide complex to enhance its water solubility and study its properties. cihanuniversity.edu.iq
Prodrugs: A prodrug strategy involves chemically modifying the compound to create an inactive form that is converted to the active drug within the body. This approach can improve pharmacokinetic properties and reduce off-target effects. For sulfonamides, prodrug strategies have been explored to enhance their delivery. google.com For example, gemcitabine, an anticancer nucleoside analog, has been formulated as a prodrug to improve its oral bioavailability. google.com A similar approach could be designed for 2-(Ethylamino)benzene-1-sulfonamide, where the ethylamino or sulfonamide group is temporarily masked.
Investigation of Combination Modalities with Other Research Compounds
The potential of 2-(Ethylamino)benzene-1-sulfonamide could be significantly amplified through combination with other research compounds. Synergistic interactions can lead to enhanced efficacy and the potential to overcome resistance mechanisms. For example, some sulfonamide derivatives have shown synergistic effects when combined with other agents in anticancer studies. google.com
Future research could investigate the combination of 2-(Ethylamino)benzene-1-sulfonamide with known therapeutic agents. For instance, if it demonstrates antimicrobial properties, its combination with other classes of antibiotics could be explored to combat resistant bacterial strains. mdpi.com Similarly, in the context of cancer research, its combination with established chemotherapeutic agents could be evaluated for enhanced tumor cell killing.
Advanced Materials Science Applications (e.g., Sensors, Polymerization Initiators, Organic Semiconductors)
The unique electronic and structural properties of sulfonamides make them attractive candidates for applications in materials science.
Sensors: Sulfonamides have been investigated as optical chemosensors for the detection of various ions. ontosight.ai The interaction of the sulfonamide group with metal ions can lead to changes in their optical properties, such as color or fluorescence, enabling their use in sensing applications. The specific substitution pattern of 2-(Ethylamino)benzene-1-sulfonamide could be exploited to develop selective sensors for specific analytes.
Polymerization Initiators: While less explored, the reactive nature of the sulfonamide and amino groups could potentially be harnessed for polymerization reactions. Further research would be needed to investigate its efficacy as an initiator or monomer in the synthesis of novel polymers with unique properties.
Organic Semiconductors: The aromatic structure of 2-(Ethylamino)benzene-1-sulfonamide suggests its potential use in organic electronics. Anthracene, an organic semiconductor, has been functionalized with amino groups for various applications. mdpi.com The incorporation of the sulfonamide group could modulate the electronic properties of the benzene ring, making it a candidate for investigation as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Deepening Understanding of Structure-Function Relationships via Advanced Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
A fundamental understanding of how 2-(Ethylamino)benzene-1-sulfonamide interacts with its biological targets is crucial for its rational design and optimization. Advanced biophysical techniques can provide detailed insights into these interactions.
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for characterizing the thermodynamics of binding interactions. It can directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a ligand and a macromolecule. dntb.gov.ua ITC studies on N-substituted benzenesulfonamides binding to carbonic anhydrase have provided valuable data for understanding their structure-activity relationships. nih.govnih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of biomolecular interactions. cihanuniversity.edu.iq It can provide kinetic data, including association and dissociation rate constants, in addition to binding affinity. SPR has been used to study the interaction of sulfonamides with proteins. cihanuniversity.edu.iq
The application of these techniques to 2-(Ethylamino)benzene-1-sulfonamide would provide crucial data on its binding kinetics and thermodynamics with potential protein targets, guiding further structural modifications to enhance its activity and selectivity.
Opportunities for Collaborative and Interdisciplinary Research Approaches
The multifaceted potential of 2-(Ethylamino)benzene-1-sulfonamide necessitates a collaborative and interdisciplinary research approach. Chemists, biologists, pharmacologists, and materials scientists would need to work in concert to fully explore its properties and applications.
For instance, the synthesis of novel derivatives and prodrugs would require the expertise of synthetic organic chemists. cihanuniversity.edu.iqresearchgate.net The evaluation of their biological activity would fall under the purview of biologists and pharmacologists. cerradopub.com.brnih.gov The development of new materials based on this compound would require the collaboration of materials scientists. A study on the adsorption of sulfonamide antibiotics onto high silica (B1680970) zeolites exemplifies such a multidisciplinary approach, combining experimental studies with computational modeling. nih.gov
Ethical Considerations in Chemical Research and Development
As with any new chemical entity, the research and development of 2-(Ethylamino)benzene-1-sulfonamide must be guided by strong ethical principles. amanote.com The synthesis and handling of the compound and its derivatives should be conducted with the utmost regard for safety and environmental protection.
Q & A
Q. Key Factors :
- Temperature : Excess heat (>60°C) may degrade the ethylamino group.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
- Yield Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Room Temperature | 65 | 92% |
| 50°C | 78 | 95% |
| DMF as Solvent | 85 | 98% |
Advanced: How can researchers resolve contradictions in reported biological activity data for 2-(Ethylamino)benzene-1-sulfonamide derivatives?
Answer :
Contradictions often arise from variability in assay conditions or structural impurities. Methodological steps include:
Reproducibility Checks : Validate assays using standardized protocols (e.g., OECD guidelines for cytotoxicity).
Structural Confirmation : Use NMR (¹H, ¹³C) and HRMS to confirm purity (>95%) and rule out degradation products .
Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from heterogeneous studies, as recommended in systematic review frameworks .
Case Study : Discrepancies in IC₅₀ values for antimicrobial activity were traced to differences in bacterial strain preparation. Standardizing inoculum size (McFarland 0.5) resolved variability .
Basic: What analytical techniques are most reliable for characterizing 2-(Ethylamino)benzene-1-sulfonamide?
Q. Answer :
- Chromatography : RP-HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm .
- Spectroscopy :
- Mass Spectrometry : ESI-HRMS for molecular ion [M+H]⁺ at m/z 214.07 (calculated: 214.07) .
Advanced: How can computational modeling guide the design of 2-(Ethylamino)benzene-1-sulfonamide derivatives with enhanced target binding?
Q. Answer :
Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., carbonic anhydrase IX). Parameterize force fields with quantum mechanical data for sulfonamide moieties .
SAR Analysis : Corrogate substituent effects (e.g., halogenation at the benzene ring) on binding energy.
MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to identify stable conformers .
Example : Methyl substitution at the para position increased binding affinity by 1.5 kcal/mol compared to the parent compound .
Basic: What are the solubility and stability profiles of 2-(Ethylamino)benzene-1-sulfonamide under physiological conditions?
Q. Answer :
- Solubility :
- Water: 2.3 mg/mL (pH 7.4, 25°C).
- DMSO: >50 mg/mL.
- Stability :
- pH Sensitivity : Degrades at pH < 4 (sulfonamide hydrolysis) or pH > 10 (ethylamino dealkylation).
- Storage : Stable at −20°C for 6 months in amber vials.
Method : Determine solubility via shake-flask method with HPLC quantification .
Advanced: How can researchers address low yields in the sulfonation step of 2-(Ethylamino)benzene-1-sulfonamide synthesis?
Answer :
Common issues and solutions:
Incomplete Sulfonation : Use excess chlorosulfonic acid (1.5 eq) and stir at 0–5°C to minimize side reactions.
Byproduct Formation : Add NaHCO₃ gradually to neutralize HCl and prevent sulfonic acid formation .
Catalyst Optimization : Introduce catalytic pyridine (0.1 eq) to enhance reactivity of the sulfonyl chloride intermediate .
| Modification | Yield Improvement |
|---|---|
| Excess Chlorosulfonic Acid | +15% |
| Pyridine Catalyst | +22% |
Basic: What in vitro assays are suitable for evaluating the biological activity of 2-(Ethylamino)benzene-1-sulfonamide?
Q. Answer :
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
- Enzyme Inhibition : Spectrophotometric assay for carbonic anhydrase inhibition (monitor CO₂ hydration at 348 nm) .
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation via nonlinear regression) .
Note : Include positive controls (e.g., acetazolamide for carbonic anhydrase) to validate results.
Advanced: What strategies mitigate interference from metabolites in pharmacokinetic studies of 2-(Ethylamino)benzene-1-sulfonamide?
Q. Answer :
Sample Preparation : Solid-phase extraction (C18 cartridges) to isolate the parent compound from glucuronide metabolites .
LC-MS/MS : Use MRM transitions specific to the parent ion (m/z 214.07 → 155.03) with a deuterated internal standard .
Pharmacokinetic Modeling : Compartmental analysis (e.g., NONMEM) to distinguish between parent compound and metabolite clearance .
Basic: How do structural modifications to the ethylamino group affect the physicochemical properties of 2-(Ethylamino)benzene-1-sulfonamide?
Q. Answer :
- Hydrophobicity : Replacing ethyl with propyl increases logP by 0.5 (measured via shake-flask).
- pKa : Ethylamino group pKa ~8.2; substitution with electron-withdrawing groups lowers basicity .
- Crystallinity : Branched alkyl chains reduce melting point (e.g., isopropyl derivative: mp 142°C vs. ethyl: mp 158°C) .
Advanced: What mechanistic insights can be gained from crystallographic studies of 2-(Ethylamino)benzene-1-sulfonamide-protein complexes?
Answer :
X-ray crystallography (e.g., PDB ID 6CC ) reveals:
Binding Mode : Sulfonamide sulfur coordinates with Zn²⁺ in carbonic anhydrase active sites.
Hydrogen Bonding : Ethylamino NH forms H-bonds with Thr199 (key for inhibitor potency).
Design Implications : Substituents at the ortho position clash with Phe131, guiding derivative design to avoid steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
